Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Overview
Description
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is a chemical compound with the formula C10H9NO41. It has a molecular weight of 207.181. This compound is used for research and development purposes1.
Synthesis Analysis
The synthesis of isoxazoles, such as Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate, often involves the use of metal catalysts like Cu (I) or Ru (II) for (3 + 2) cycloaddition reactions2. However, due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures, there is a growing interest in developing alternate metal-free synthetic routes2.
Molecular Structure Analysis
The molecular structure of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate consists of 15 heavy atoms, 9 of which are aromatic1. It has 3 rotatable bonds, 5 H-bond acceptors, and 1 H-bond donor1.
Chemical Reactions Analysis
The synthesis of 3,4,5-trisubstituted isoxazole derivatives, which could potentially include Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate, has been reported to be achieved from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives2.
Physical And Chemical Properties Analysis
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate has a molar refractivity of 52.12 and a topological polar surface area (TPSA) of 72.56 Ų1. It has a lipophilicity log Po/w (iLOGP) of 2.071. The compound is soluble, with a solubility of 0.561 mg/ml or 0.00271 mol/l1.Scientific Research Applications
Synthesis and Regiospecific Deoxygenation : This compound has been utilized in the preparation of ethyl 4-hydroxy-2,3-dimethylbenzoate through deoxygenation processes, indicating its potential in organic synthesis and chemical transformations (Bartlett et al., 1983).
Formation of Heterocyclic Compounds : It's used in the formation of various heterocyclic compounds like isoxazolo[3,4-b]pyridine and pyrano[2,3-b]pyridine, showcasing its role in the synthesis of complex organic structures (Harb et al., 1989).
Carboxylation Reactions : The compound has been employed in carboxylation reactions for the synthesis of hydroxybenzoic and hydroxynaphthoic acids, indicating its application in creating compounds with broad practical use, including pharmaceuticals (Suerbaev et al., 2015).
Conversion into Isoxazole and Pyrazole Derivatives : Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate can be transformed into isoxazole and pyrazole derivatives, further expanding its use in the synthesis of varied chemical entities (Vicentini et al., 2000).
Isoxazole-Oxazole Ring Transformation : This compound plays a role in isoxazole-oxazole ring transformations, a process important in organic chemistry for creating diverse molecular structures (Doleschall & Seres, 1988).
Synthesis of Novel Thiopyrano[3,4-d]Isoxazole Derivatives : It has been used in the synthesis of new thiopyrano[3,4-d]isoxazole heterocyclic systems, demonstrating its utility in developing novel chemical compounds (Siryi et al., 2015).
Antiinflammatory Activity Studies : Its derivatives have been studied for antiinflammatory activities, indicating potential medicinal applications (Abignente et al., 1983).
Lateral Lithiation in Organic Synthesis : The compound has been used in lateral lithiation processes, an important technique in organic synthesis (Zhou & Natale, 1998).
Regioselective Synthesis : It serves in the regioselective synthesis of complex chemical structures like methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles (Reddy & Nagaraj, 2008).
Synthesis of 2H-Chromene Derivatives and Cytotoxic Activity : Its derivatives have been synthesized and evaluated for cytotoxic activity against cancer cell lines, demonstrating its relevance in cancer research (Reddy et al., 2014).
Safety And Hazards
The safety information available indicates that Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate has a signal word of "Warning"1. The hazard statements associated with this compound are H302, H315, and H3191.
Future Directions
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs2. Given its significance, there is a continuous effort to develop new eco-friendly synthetic strategies2. The potential application of metal-free synthetic routes for the synthesis of isoxazoles, including Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate, is a promising area of future research2.
properties
IUPAC Name |
ethyl 6-hydroxy-1,2-benzoxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)9-7-4-3-6(12)5-8(7)15-11-9/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGDDLABXCFMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680914 | |
Record name | Ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate | |
CAS RN |
57764-50-8 | |
Record name | Ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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